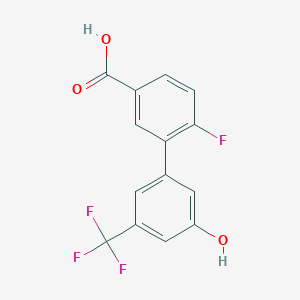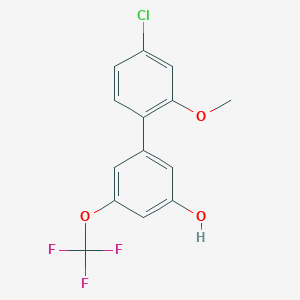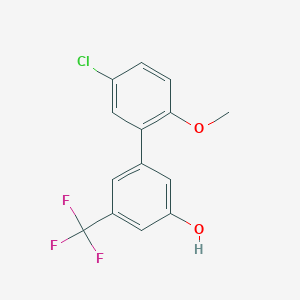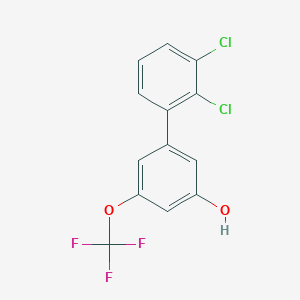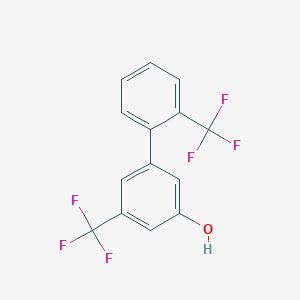
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, commonly known as 2-TFM, is a highly fluorinated phenol compound with a wide range of applications in scientific research. It is an important building block in the synthesis of various organic compounds, and its versatility makes it a valuable tool for scientists in various fields.
作用機序
The mechanism of action of 2-TFM is based on its ability to form strong hydrogen bonds with other molecules. The formation of these hydrogen bonds allows the molecule to interact with other molecules in a specific manner, which leads to the formation of new compounds. This interaction is further enhanced by the presence of fluorine atoms in the molecule, which increases the strength of the hydrogen bonds. In addition, the presence of fluorine atoms in the molecule also increases its solubility in a variety of solvents, which makes it easier to use in laboratory experiments.
Biochemical and Physiological Effects
2-TFM has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as to inhibit the growth of certain types of cancer cells. In addition, 2-TFM has been shown to have an inhibitory effect on the activity of certain enzymes, which can be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 2-TFM in laboratory experiments has several advantages. It is a highly versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. The presence of fluorine atoms in the molecule can make it difficult to work with in certain reactions, and it is also sensitive to light, heat, and air.
将来の方向性
There are a number of potential future directions for the use of 2-TFM in scientific research. One potential direction is the development of new synthetic methods for the production of fluorinated compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 2-TFM on cells and organisms, as well as its potential applications in the medical and pharmaceutical industries. Finally, further research could be conducted into the potential uses of 2-TFM in the synthesis of polymers and other materials.
合成法
2-TFM can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces a highly fluorinated phenol compound with a wide range of applications in scientific research. Other methods of synthesizing 2-TFM include the use of a Grignard reagent, a palladium-catalyzed reaction, and a palladium-catalyzed Suzuki coupling reaction.
科学的研究の応用
2-TFM has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. In addition, 2-TFM has been used in the synthesis of fluorinated polymers, which have applications in the medical, automotive, and electronics industries.
特性
IUPAC Name |
3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)9-5-8(6-10(21)7-9)11-3-1-2-4-12(11)14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHLWFRRBCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686688 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261789-84-7 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

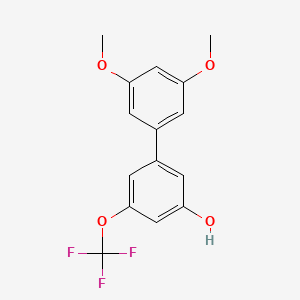
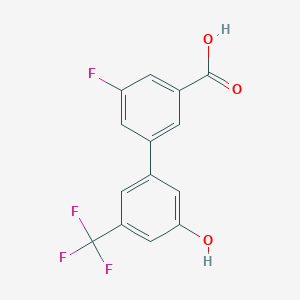
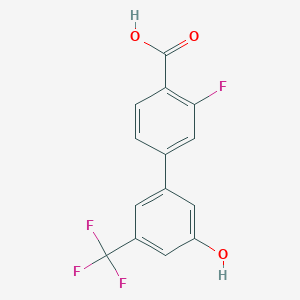

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
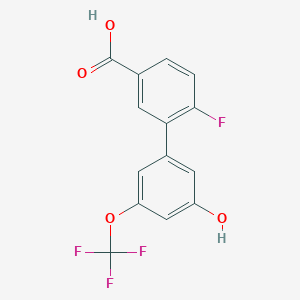
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)



